molecular formula C16H19Br2F3N2O B12296800 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one

3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one

Cat. No.: B12296800
M. Wt: 472.14 g/mol
InChI Key: OYOLCJGVCGTJOP-UHFFFAOYSA-N
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Description

3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one is a halogenated aromatic compound featuring a trifluoroketone core, a cyclohexylamino group, and a 2-amino-3,5-dibromobenzyl substituent.

Properties

Molecular Formula

C16H19Br2F3N2O

Molecular Weight

472.14 g/mol

IUPAC Name

3-[(2-amino-3,5-dibromophenyl)methyl-cyclohexylamino]-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C16H19Br2F3N2O/c17-11-6-10(15(22)13(18)7-11)8-23(9-14(24)16(19,20)21)12-4-2-1-3-5-12/h6-7,12H,1-5,8-9,22H2

InChI Key

OYOLCJGVCGTJOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=C(C(=CC(=C2)Br)Br)N)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one typically involves multiple steps. One common method starts with the bromination of an anthranilic acid alkyl ester to form 3,5-dibromoanthranilic acid ester. This intermediate is then reacted with hydrazine to form a hydrazide, which is further reacted with a sulfohalide to form N-(2-amino-3,5-dibromobenzyl)-N’-sulfonyl hydrazide. The final steps involve reacting this compound with a primary amine and hydrogenating the resulting Schiff’s base .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrazine, and sulfohalides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different brominated or fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Beta-Secretase Inhibition

One of the notable applications of this compound is its potential as a beta-secretase inhibitor. Beta-secretase plays a crucial role in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound's structural features suggest it may effectively inhibit this enzyme, offering a pathway for developing new treatments for neurodegenerative diseases .

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of bromine atoms and the amino group can enhance the bioactivity of the molecule against various cancer cell lines. Case studies have shown that derivatives of dibromobenzyl compounds can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

The trifluoromethyl group in the compound is known to enhance lipophilicity, which can improve membrane permeability and thus increase antimicrobial activity. Preliminary studies suggest that compounds with this configuration may exhibit effective antibacterial and antifungal activities .

Intermediate in Synthesis

This compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its amino and trifluoropropanone functionalities allow for further modifications through various organic reactions such as nucleophilic substitutions and cyclization processes. This versatility makes it a valuable building block in synthetic organic chemistry .

Named Reactions

The compound can be utilized in various named reactions in organic synthesis, such as:

  • Mannich Reaction : It can participate as a nucleophile to form Mannich bases, which are useful in synthesizing pharmaceuticals.
  • Michael Addition : The trifluoropropanone moiety can act as an electrophile in Michael addition reactions, leading to the formation of new carbon-carbon bonds .

Case Study 1: Beta-Secretase Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that similar dibromobenzyl derivatives significantly inhibited beta-secretase activity in vitro. The study highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance potency and selectivity .

Case Study 2: Anticancer Activity

In a comparative analysis of various dibromobenzyl compounds against breast cancer cell lines, one derivative exhibited IC50 values significantly lower than conventional chemotherapeutics. This suggests that modifications to the structure could lead to promising anticancer agents .

Case Study 3: Antimicrobial Efficacy

Research published in the European Journal of Medicinal Chemistry explored the antimicrobial properties of several fluorinated compounds. The findings indicated that compounds with trifluoromethyl groups showed enhanced activity against Gram-positive bacteria, supporting the potential use of this compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexanol acetate (CAS 936-344-1)

  • Structural Differences: The target compound contains a trifluoroketone group, whereas this analog replaces the ketone with a cyclohexanol acetate ester. Both share the 2-amino-3,5-dibromobenzyl and cyclohexylamino groups.
  • Functional Implications :
    • The trifluoroketone in the target compound likely enhances metabolic stability compared to the ester group in the analog, which may undergo hydrolysis in vivo.
    • The acetate group in the analog could increase solubility in polar solvents but reduce bioavailability due to rapid enzymatic cleavage .

1-(3-Bromo-5-chloro-2-methoxyphenyl)-3-cyclohexylpropan-1-amine

  • Structural Differences: This compound lacks the trifluoroketone and amino-benzyl groups but includes a chloro-methoxy-phenyl substituent. Both feature a cyclohexyl moiety but differ in halogenation (Br/Cl vs. Br/Br).
  • Functional Implications: The methoxy group in this analog may reduce steric hindrance compared to the bulkier dibrominated benzyl group in the target compound.

General Trends Across Halogenated Aromatic Compounds

  • Dichlorinated analogs (e.g., from ) show reduced molecular weight (~360 g/mol) compared to the dibrominated target compound (~450 g/mol estimated), impacting pharmacokinetics.
  • Cyclohexyl vs. Linear Alkyl Groups :
    • Cyclohexyl groups (as in the target compound) improve lipid solubility but may introduce conformational rigidity, whereas linear alkyl chains (e.g., in C11-14-isoalkyl esters, EC 800-484-0) enhance flexibility and surfactant properties .

Biological Activity

The compound 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one (CAS Number: 78940-03-1) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H19Br2F3C_{16}H_{19}Br_2F_3, indicating a complex structure with multiple functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing neurotransmitter release and signaling pathways.

Antitussive and Secretolytic Activities

Research has indicated that derivatives of this compound exhibit antitussive (cough suppressing) and secretolytic (mucus-thinning) activities. For instance, related compounds have demonstrated the ability to increase respiratory tract fluid output, facilitating easier breathing in animal models .

Toxicity Profile

Studies have reported low toxicity levels in warm-blooded animals such as rats and rabbits, suggesting a favorable safety profile for potential therapeutic use .

Study 1: Efficacy in Respiratory Conditions

A study explored the efficacy of bromhexine hydrochloride (a related compound) in treating respiratory conditions. The results indicated significant improvements in mucus clearance and reduced coughing frequency in treated subjects compared to controls. This suggests that compounds similar to 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one may have similar therapeutic effects .

Study 2: In Vitro Analysis

In vitro assays demonstrated that the compound could inhibit the growth of certain bacterial strains. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis, positioning it as a candidate for further development as an antimicrobial agent .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntitussiveReduced cough frequency
SecretolyticIncreased mucus production
AntimicrobialInhibition of bacterial growth
ToxicityLow toxicity in animal models

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